molecular formula C14H13FN2O B3076906 3-{[(4-Fluorophenyl)methyl]amino}benzamide CAS No. 1042534-72-4

3-{[(4-Fluorophenyl)methyl]amino}benzamide

Cat. No.: B3076906
CAS No.: 1042534-72-4
M. Wt: 244.26 g/mol
InChI Key: MUJUVCOIMMGFNB-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)methyl]amino}benzamide is an organic compound with the molecular formula C14H13FN2O It is a derivative of benzamide, where the amine group is substituted with a 4-fluorophenylmethyl group

Scientific Research Applications

3-{[(4-Fluorophenyl)methyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of 3-{[(4-Fluorophenyl)methyl]amino}benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes.

Mode of Action

It is known to interact with its target, dpp4, and may inhibit its activity . This inhibition could lead to an increase in the levels of incretin hormones, which stimulate a decrease in blood glucose levels.

Biochemical Pathways

The biochemical pathways affected by this compound are related to glucose metabolism. By inhibiting DPP4, this compound could potentially increase the half-life of incretins, leading to enhanced insulin secretion and decreased glucagon release. This would result in a decrease in hepatic glucose production and an increase in glucose uptake, ultimately lowering blood glucose levels .

Result of Action

The molecular and cellular effects of this compound’s action would likely be a decrease in blood glucose levels, given its potential role in inhibiting DPP4 and influencing incretin levels . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)methyl]amino}benzamide typically involves the reaction of 4-fluorobenzylamine with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide derivative.

Reaction Conditions:

    Reagents: 4-fluorobenzylamine, benzoyl chloride

    Solvent: Anhydrous dichloromethane

    Base: Triethylamine

    Temperature: Room temperature

    Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)methyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Various substituted benzamides depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzamide: Lacks the additional amine group, making it less versatile in chemical reactions.

    N-Benzylbenzamide: Similar structure but without the fluorine atom, affecting its reactivity and biological activity.

    4-Fluoro-N-methylbenzamide: Contains a methyl group instead of a benzyl group, altering its chemical properties.

Uniqueness

3-{[(4-Fluorophenyl)methyl]amino}benzamide is unique due to the presence of both the 4-fluorophenyl and benzamide moieties, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and stability, while the benzamide structure allows for various modifications and applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-6-4-10(5-7-12)9-17-13-3-1-2-11(8-13)14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJUVCOIMMGFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266957
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042534-72-4
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042534-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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